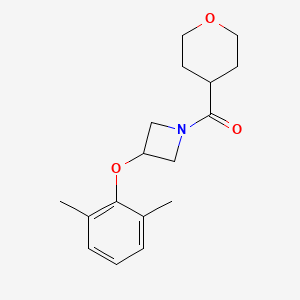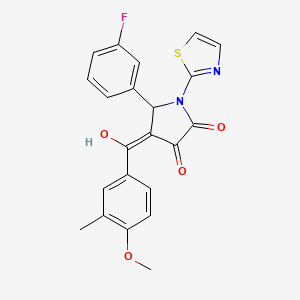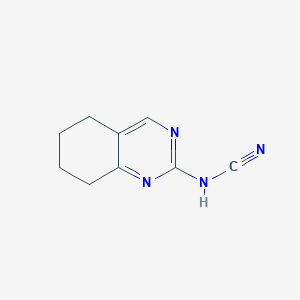![molecular formula C15H23NO3 B5379417 N-[2-(4-methoxyphenoxy)-1-methylethyl]-2,2-dimethylpropanamide](/img/structure/B5379417.png)
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenoxy)-1-methylethyl]-2,2-dimethylpropanamide, commonly known as Ostarine, is a selective androgen receptor modulator (SARM) that has gained significant attention in the scientific community due to its potential therapeutic applications. Ostarine has been shown to have anabolic effects on muscle and bone tissue without the negative side effects associated with traditional anabolic steroids.
Mécanisme D'action
Ostarine works by selectively binding to androgen receptors in muscle and bone tissue, leading to an increase in protein synthesis and muscle growth. Unlike traditional anabolic steroids, Ostarine does not bind to androgen receptors in other tissues such as the prostate, which can lead to negative side effects.
Biochemical and Physiological Effects:
Research has shown that Ostarine can increase lean body mass and improve muscle strength in both men and women. It has also been shown to have a positive effect on bone density and bone strength. Ostarine has been well-tolerated in clinical trials, with few reported side effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ostarine has several advantages for use in lab experiments. It has a high affinity for androgen receptors in muscle and bone tissue, making it a useful tool for studying the effects of androgen receptor activation in these tissues. Ostarine is also selective in its binding, which allows for a more precise study of the effects of androgen receptor activation. However, Ostarine is not suitable for all experiments, as it may not accurately represent the effects of other androgen receptor modulators or traditional anabolic steroids.
Orientations Futures
There are several potential future directions for research on Ostarine. One area of interest is its potential use in the treatment of muscle wasting diseases in older adults. Another area of interest is its potential use in the treatment of bone-related disorders such as osteoporosis. Further research is needed to fully understand the long-term effects and safety of Ostarine use in humans. Additionally, research is needed to develop more selective and potent N-[2-(4-methoxyphenoxy)-1-methylethyl]-2,2-dimethylpropanamides with fewer potential side effects.
Conclusion:
Ostarine is a promising compound with potential therapeutic applications in a variety of medical conditions. Its selective binding to androgen receptors in muscle and bone tissue makes it a useful tool for studying the effects of androgen receptor activation in these tissues. While further research is needed to fully understand its effects and potential applications, Ostarine represents a promising area of research in the field of selective androgen receptor modulators.
Méthodes De Synthèse
Ostarine is synthesized through a multi-step process involving the reaction of 4-methoxyphenol with 2-chloroethylamine hydrochloride to form 2-(4-methoxyphenoxy)ethylamine. This intermediate is then reacted with 2,2-dimethylpropanal in the presence of a catalyst to form the final product, Ostarine.
Applications De Recherche Scientifique
Ostarine has been extensively studied for its potential therapeutic applications in a variety of medical conditions. It has been shown to increase lean body mass and improve muscle strength in patients with muscle wasting diseases such as cancer cachexia and sarcopenia. Ostarine has also been studied for its potential use in the treatment of osteoporosis and other bone-related disorders.
Propriétés
IUPAC Name |
N-[1-(4-methoxyphenoxy)propan-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-11(16-14(17)15(2,3)4)10-19-13-8-6-12(18-5)7-9-13/h6-9,11H,10H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCFGCJOVXNLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)OC)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5379336.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5379343.png)

![N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5379348.png)
![1-acetyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5379355.png)
![N-isopropyl-2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5379364.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol](/img/structure/B5379368.png)
![N-ethyl-N-[(2-ethyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-3-furyl)methyl]ethanamine](/img/structure/B5379372.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5379380.png)
![(3S)-3-phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B5379382.png)

![4-[(4-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}-1,4'-bipiperidin-1'-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B5379401.png)